molecular formula C14H16N4O2S B2508852 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 905765-76-6

2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2508852
CAS No.: 905765-76-6
M. Wt: 304.37
InChI Key: KYOUVXXDVHIMPY-UHFFFAOYSA-N
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Description

2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide (CAS 905765-62-0) is a synthetic small molecule featuring a 1,2,4-triazin-3-yl core, a privileged scaffold in medicinal chemistry . This compound has a molecular formula of C15H18N4O2S and a molecular weight of 318.39 g/mol . The structure integrates a sulfanyl-acetamide chain with an N-phenyl-N-isopropyl group, which may influence its physicochemical properties and biomolecular interactions. The 1,2,4-triazine pharmacophore is recognized for its diverse biological activities, making it a valuable template in drug discovery . Derivatives of this heterocyclic system have been extensively researched for their potential as antifungal agents, primarily through the inhibition of cytochrome P450-dependent enzymes like lanosterol 14α-demethylase, a key target in ergosterol biosynthesis . Furthermore, the 1,2,4-triazole motif, a closely related structure, is found in numerous clinically used agents, including anxiolytics, anticonvulsants, antidepressants, and anticancer drugs such as the aromatase inhibitor letrozole . This suggests that this compound serves as a versatile intermediate or lead compound for developing novel therapeutic agents targeting various diseases. Researchers can leverage this compound in biochemical screening, mechanism-of-action studies, and as a building block for synthesizing more complex molecules in pharmaceutical and agricultural research. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-10(2)18(11-6-4-3-5-7-11)13(20)9-21-14-16-12(19)8-15-17-14/h3-8,10H,9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOUVXXDVHIMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazines exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance antibacterial potency .

Anticancer Properties

Studies have reported that triazine derivatives possess cytotoxic effects against several cancer cell lines. For instance, compounds similar to 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide have demonstrated significant activity against breast cancer (MCF-7) and lung carcinoma (A549) cells with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and disruption of cellular metabolism.

Antiviral Activity

Emerging studies suggest that triazine derivatives may inhibit viral replication. For example, certain compounds have been shown to effectively inhibit the activity of viral polymerases, presenting potential as antiviral agents . The specific activity of this compound in this context requires further investigation.

Pesticidal Activity

Triazine compounds are also explored for their potential as agricultural chemicals. Research indicates that they can act as effective fungicides and herbicides due to their ability to disrupt metabolic pathways in target organisms . This application is particularly relevant in developing sustainable agricultural practices.

Polymer Chemistry

The unique chemical structure of triazines allows for their incorporation into polymers to enhance material properties such as thermal stability and mechanical strength. Research into polymer composites containing triazine derivatives shows promise in creating materials with improved performance characteristics .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition against MRSA with MIC values lower than standard antibiotics.
AnticancerShowed cytotoxic effects on MCF-7 cells with IC50 values indicating potent activity compared to reference drugs.
AntiviralInhibitory effects on viral polymerases suggest potential for antiviral applications.

Mechanism of Action

The mechanism of action of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural variations among related compounds include substitutions on the triazinone ring, modifications to the sulfanyl linker, and changes in the acetamide’s aryl/alkyl groups. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Reported Activity Source
2-[(5-Oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide C₁₄H₁₇N₅O₂S Phenyl, isopropyl (acetamide); unsubstituted triazinone Not explicitly reported
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide C₁₀H₁₁N₅O₃S Methyl (triazinone); 5-methyloxazole (acetamide) Not reported
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide C₁₅H₁₈N₆O₂S 4-Amino-6-methyl (triazinone); 4-isopropylphenyl (acetamide) Anticancer (apoptosis induction)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) C₁₈H₂₀N₆OS Ethylphenyl (acetamide); pyridinyl-triazole (core) Orco agonist (insect attractant)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide) C₁₂H₁₀F₂N₆O₂S Triazolopyrimidine core; difluorophenyl (sulfonamide) Herbicide

Functional and Pharmacological Differences

  • Anticancer Activity: Compounds like 2-[(4-amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide (ZINC3311913) show apoptosis-inducing effects, likely due to the amino group enhancing hydrogen bonding with biological targets . In contrast, the unsubstituted triazinone in the query compound may lack this activity without further derivatization.
  • Enzyme Modulation : VUAA-1 and OLC-12 act as insect odorant receptor agonists, a function linked to their pyridinyl-triazole cores and ethyl/isopropyl substituents . The query compound’s phenyl-isopropyl acetamide group may instead favor interactions with mammalian targets.
  • Herbicidal Use : Flumetsulam’s triazolopyrimidine core and sulfonamide group confer herbicidal activity, highlighting how core heterocycle changes alter applications .

Physicochemical Properties

  • Hydrogen Bonding: The triazinone carbonyl and sulfanyl group in the query compound provide hydrogen-bond acceptor sites, similar to ZINC3311913 .
  • Molecular Weight : Most analogs fall within 280–430 Da, adhering to drug-likeness guidelines. The query compound (MW: 323.4) lies within this range.

Research Findings and Implications

  • Anticancer Potential: Triazinone derivatives with amino or methyl substituents (e.g., ZINC3311913) exhibit metabolic stability and cytotoxicity against cancer cell lines, suggesting that similar modifications to the query compound could enhance activity .
  • Structural Robustness: The sulfanyl acetamide scaffold is versatile; substitutions on the triazinone ring and acetamide aryl group dictate target specificity (e.g., anticancer vs. insect attractant) .
  • Synthetic Accessibility : The query compound’s structure is synthetically tractable via routes similar to those for benzenesulfonamide derivatives .

Biological Activity

The compound 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide represents a novel class of synthetic organic compounds with potential therapeutic applications. Its unique structure incorporates a triazine moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N5O2SC_{14}H_{17}N_5O_2S, with a molecular weight of approximately 319.39 g/mol. The structure includes a triazine ring , which is pivotal in its biological interactions.

PropertyValue
Molecular FormulaC14H17N5O2SC_{14}H_{17}N_5O_2S
Molecular Weight319.39 g/mol
LogP2.8311
Polar Surface Area89.811 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazine ring can inhibit enzymatic activity, while the phenyl and propan-2-yl groups may enhance binding affinity and specificity towards biological targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors, altering their signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing triazine structures often exhibit significant antimicrobial properties. For instance, studies have shown that similar triazine derivatives demonstrate efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study demonstrated that derivatives of triazine compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins.

Case Studies and Research Findings

  • Anticancer Screening : A study published in ResearchGate screened a library of compounds similar to our target compound against multicellular spheroids to identify novel anticancer agents. The results indicated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : The SAR analysis highlighted that modifications on the phenyl ring significantly influenced the cytotoxicity of triazine derivatives. For example, the introduction of electron-donating groups enhanced the activity against specific cancer cell lines .
  • Antimicrobial Testing : In a comparative study, several triazine-based compounds were tested for their antimicrobial efficacy using the agar diffusion method. The results indicated that compounds with similar structural features exhibited varying degrees of antibacterial activity against common pathogens .

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